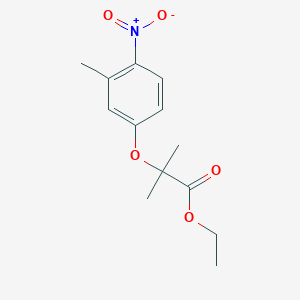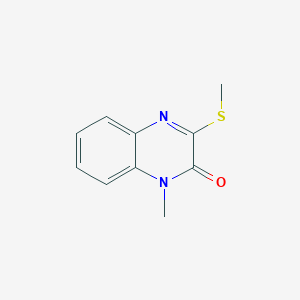
ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate, also known as methyl parathion, is an organophosphorus insecticide widely used in agriculture and pest control. It is a colorless to brownish-yellow liquid with a characteristic odor and is highly toxic to humans and animals.
Mécanisme D'action
The mechanism of action of ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate involves inhibition of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. This results in an accumulation of acetylcholine, leading to overstimulation of the nervous system and ultimately causing paralysis and death.
Biochemical and Physiological Effects
Ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate has been shown to have a range of biochemical and physiological effects on various biological systems. It has been found to cause oxidative stress, inflammation, and DNA damage in cells. It has also been shown to affect the immune system, causing immunosuppression and increased susceptibility to infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate in lab experiments include its high potency and specificity for inhibiting acetylcholinesterase, making it a useful tool for studying the effects of organophosphorus compounds on the nervous system. However, its high toxicity also poses a risk to researchers and requires careful handling and disposal.
Orientations Futures
For research on ethyl 2-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-2-(3-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate include investigating its effects on other biological systems beyond the nervous system and immune system. There is also a need for further research on the mechanisms of toxicity and potential ways to mitigate its harmful effects. Additionally, research on alternative insecticides and pest control methods may help reduce the reliance on ethyl 2-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-2-(3-ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate and other harmful chemicals in agriculture and pest control.
Méthodes De Synthèse
Ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate can be synthesized by the reaction of 4-nitro-m-cresol with chloroacetic acid and then with ethyl alcohol. The reaction is catalyzed by sulfuric acid and heated to reflux. The resulting product is then purified by distillation to obtain the final product.
Applications De Recherche Scientifique
Ethyl 2-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-2-(3-ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate-4-nitrophenoxy)propanoate is widely used in scientific research as a tool to study the effects of organophosphorus compounds on various biological systems. It has been used to investigate the biochemical and physiological effects of organophosphorus compounds on the nervous system, immune system, and other organs.
Propriétés
IUPAC Name |
ethyl 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-5-18-12(15)13(3,4)19-10-6-7-11(14(16)17)9(2)8-10/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJOEMNXIBNMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(2-methyl-3-furoyl)-2-pyrrolidinyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B6033559.png)
![4-{6-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6033564.png)
![6-[4-(cyclopentyloxy)phenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B6033566.png)
![6-(3-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6033568.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N'-phenylurea](/img/structure/B6033573.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B6033575.png)
![2-methoxy-N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B6033577.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-hydroxy-3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6033581.png)
![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)

![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
![N-({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)alanine](/img/structure/B6033629.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)